![molecular formula C42H42BiN9O12 B137264 Tricatechol hexalactam-bismuth(III) complex CAS No. 130343-57-6](/img/structure/B137264.png)
Tricatechol hexalactam-bismuth(III) complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricatechol hexalactam-bismuth(III) complex, also known as TTHBi, is a coordination compound that has gained attention in scientific research due to its potential applications in various fields. This complex has a unique structure that allows it to interact with biological molecules and exhibit promising biological activities.
Mechanism of Action
The mechanism of action of Tricatechol hexalactam-bismuth(III) complex is not fully understood. However, it is believed that the complex interacts with biological molecules such as proteins and nucleic acids, leading to their inhibition or activation. Tricatechol hexalactam-bismuth(III) complex has also been shown to induce apoptosis in cancer cells, which may be due to its ability to generate reactive oxygen species.
Biochemical and Physiological Effects
Tricatechol hexalactam-bismuth(III) complex has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. Tricatechol hexalactam-bismuth(III) complex has also been shown to inhibit viral replication, making it a potential candidate for the development of antiviral drugs. Additionally, Tricatechol hexalactam-bismuth(III) complex has been found to induce cell death in cancer cells, making it a promising anticancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using Tricatechol hexalactam-bismuth(III) complex in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various fields of scientific research. However, one of the limitations of using Tricatechol hexalactam-bismuth(III) complex is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on Tricatechol hexalactam-bismuth(III) complex. One potential direction is the development of Tricatechol hexalactam-bismuth(III) complex-based drugs for the treatment of bacterial, fungal, and viral infections. Another potential direction is the use of Tricatechol hexalactam-bismuth(III) complex in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of Tricatechol hexalactam-bismuth(III) complex and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of Tricatechol hexalactam-bismuth(III) complex involves the reaction of tricatechol hexalactam ligand with bismuth(III) salt in a suitable solvent. The reaction mixture is then stirred and heated to form the complex. The purity and yield of the complex can be enhanced by using different purification techniques.
Scientific Research Applications
Tricatechol hexalactam-bismuth(III) complex has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. Additionally, Tricatechol hexalactam-bismuth(III) complex has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
CAS RN |
130343-57-6 |
---|---|
Product Name |
Tricatechol hexalactam-bismuth(III) complex |
Molecular Formula |
C42H42BiN9O12 |
Molecular Weight |
1073.8 g/mol |
IUPAC Name |
triazanium;bismuth;6,11,22,27,34,39-hexaoxo-5,12,21,28,33,40-hexazaheptacyclo[15.14.10.27,10.223,26.235,38.13,30.014,19]octatetraconta-1,3(44),7,9,14(19),15,17,23,25,30,35,37,42,45,47-pentadecaene-8,9,24,25,36,37-hexolate |
InChI |
InChI=1S/C42H36N6O12.Bi.3H3N/c49-31-25-3-4-26(32(31)50)38(56)44-14-20-9-21-11-22(10-20)16-46-40(58)28-6-8-30(36(54)34(28)52)42(60)48-18-24-12-19(13-43-37(25)55)1-2-23(24)17-47-41(59)29-7-5-27(33(51)35(29)53)39(57)45-15-21;;;;/h1-12,49-54H,13-18H2,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,48,60);;3*1H3/q;+3;;;/p-3 |
InChI Key |
AWEPWLHYWOLXOP-UHFFFAOYSA-K |
SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3] |
Canonical SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3] |
Other CAS RN |
130343-57-6 |
synonyms |
hexalactam-bismuth tricatechol hexalactam-bismuth(III) complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.